In the field of medicinal chemistry, fluoropyridines, which include “2-Bromo-3-fluoropyridine”, are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are also used in the search for new agricultural products having improved physical, biological, and environmental properties .
It is used as an intermediate in the synthesis of various pharmaceutical agents . The specific applications would depend on the pharmaceutical compound being synthesized.
“2-Bromo-3-fluoropyridine” is used as a building block in organic synthesis . It can be used to construct more complex organic molecules.
In the field of medicinal chemistry, “2-Bromo-3-fluoropyridine” can be used in the synthesis of various drug molecules . Fluoropyridines, including “2-Bromo-3-fluoropyridine”, are of interest due to their unusual physical, chemical, and biological properties .
“2-Bromo-3-fluoropyridine” can be used as a fluorination reagent . Fluorination is a common process in the synthesis of many organic compounds, and “2-Bromo-3-fluoropyridine” can serve as a source of fluorine in these reactions.
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
It can be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .
“2-Bromo-3-fluoropyridine” could potentially be used in cell culture and transfection processes. Transfection is a method of introducing nucleic acids into cells .
It might be used in the development of cell and gene therapies, which are designed to treat disease by enabling the body to repair, replace, or regenerate damaged, diseased, or defective cells, genes, or tissues .
“2-Bromo-3-fluoropyridine” can be used in the synthesis of various 2-, 3-, or 4-fluoropyridines .
It can be used as an intermediate in the production of bulk pharmaceutical agents .
It can serve as a useful intermediate for organic synthesis .
2-Bromo-3-fluoropyridine is a heterocyclic organic compound characterized by its pyridine ring substituted with bromine and fluorine atoms. Its molecular formula is CHBrFN, and it has a molar mass of 175.99 g/mol. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange. It has a boiling point of approximately 62 °C and a density of 1.74 g/cm³ .
This compound is notable for its unique combination of halogen substituents, which significantly influences its reactivity and potential applications in various chemical processes.
The compound is also utilized in the Suzuki–Miyaura cross-coupling reaction, which forms new carbon-carbon bonds under palladium catalysis.
2-Bromo-3-fluoropyridine exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds. The compound can modulate cellular processes such as signaling pathways and gene expression by interacting with specific enzymes, thereby influencing downstream signaling cascades .
Several methods exist for synthesizing 2-Bromo-3-fluoropyridine:
These methods allow for the efficient production of 2-Bromo-3-fluoropyridine as an intermediate in organic synthesis .
The applications of 2-Bromo-3-fluoropyridine are diverse:
Studies on 2-Bromo-3-fluoropyridine have shown that it interacts with various biological molecules, particularly enzymes involved in drug metabolism. Its ability to inhibit cytochrome P450 enzymes indicates potential implications for drug interactions and metabolic pathways . Understanding these interactions is crucial for assessing the compound's safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with 2-Bromo-3-fluoropyridine. Here are some notable examples:
Compound | Key Features | Unique Aspects |
---|---|---|
2-Bromo-4-fluoropyridine | Bromine at position 2 and fluorine at position 4 | Different reactivity due to positional changes |
3-Bromo-4-nitropyridine | Bromine at position 3 and nitro at position 4 | Nitro group introduces different electronic effects |
2-Fluoro-4-nitropyridine | Fluorine at position 2 and nitro at position 4 | Lacks bromine, affecting reactivity profile |
The uniqueness of 2-Bromo-3-fluoropyridine lies in its combination of bromine, fluorine, and potential nitro groups on the pyridine ring, which enhances its electrophilicity and versatility in chemical transformations compared to these similar compounds .
Acute Toxic;Irritant